N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylpropanamide
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Overview
Description
N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylpropanamide is a chemical compound with the molecular formula C7H13NO5S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylpropanamide typically involves the reaction of 4-hydroxy-1,1-dioxo-1lambda6-thiolane with 2,2-dimethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylpropanamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The thiolane ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted thiolane derivatives .
Scientific Research Applications
N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylpropanamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and thiolane groups play a crucial role in its reactivity and binding to target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)propanamide
- N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2-methylpropanamide
- N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylbutanamide
Uniqueness
N-(4-Hydroxy-1,1-dioxo-1lambda6-thiolan-3-yl)-2,2-dimethylpropanamide is unique due to its specific structural features, such as the presence of both a thiolane ring and a hydroxyl group
Properties
Molecular Formula |
C9H17NO4S |
---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
N-(4-hydroxy-1,1-dioxothiolan-3-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C9H17NO4S/c1-9(2,3)8(12)10-6-4-15(13,14)5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12) |
InChI Key |
GWULIGIGIGFLBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1CS(=O)(=O)CC1O |
Origin of Product |
United States |
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